molecular formula C27H28N2O5 B5197679 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate

1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate

Cat. No. B5197679
M. Wt: 460.5 g/mol
InChI Key: AGUBRTFJJKCAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate, also known as BMS-794833, is a small molecule inhibitor of the receptor tyrosine kinase (RTK) c-Met. It has been found to have potential therapeutic applications in cancer treatment, particularly in the inhibition of tumor growth and metastasis.

Mechanism of Action

1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate inhibits c-Met, a receptor tyrosine kinase that is overexpressed in many types of cancer. Binding of c-Met to its ligand, hepatocyte growth factor (HGF), leads to activation of downstream signaling pathways that promote cell proliferation, survival, and migration. 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate binds to the c-Met receptor and prevents HGF from binding, thereby inhibiting downstream signaling pathways and leading to decreased cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inhibiting c-Met phosphorylation and downstream signaling pathways, 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate has been found to induce apoptosis, inhibit angiogenesis, and enhance the anti-tumor immune response. These effects contribute to the anti-tumor activity of 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate is its specificity for c-Met, which reduces the risk of off-target effects. Another advantage is its ability to inhibit tumor growth and metastasis in preclinical models of cancer. However, one limitation of 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate is its poor solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate.

Future Directions

There are several future directions for research on 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate. One direction is the development of more potent and selective c-Met inhibitors. Another direction is the investigation of combination therapies that include 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate and other anti-cancer agents. Additionally, further studies are needed to determine the optimal patient population and dosing regimen for 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate in clinical trials. Finally, the role of c-Met inhibition in other diseases, such as fibrosis and inflammatory disorders, should be explored.

Synthesis Methods

The synthesis of 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate involves the reaction of 1-benzylpiperazine with 4-biphenylcarboxylic acid chloride in the presence of a base to form the intermediate 1-(4-biphenylylcarbonyl)-4-benzylpiperazine. This intermediate is then reacted with 3-methylbenzylamine in the presence of a base to form the final product, 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate.

Scientific Research Applications

1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate has been extensively studied in preclinical models of cancer. In vitro studies have shown that 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate inhibits c-Met phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and migration in various cancer cell lines. In vivo studies have demonstrated that 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate inhibits tumor growth and metastasis in mouse models of lung, breast, and pancreatic cancer.

properties

IUPAC Name

[4-[(3-methylphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O.C2H2O4/c1-20-6-5-7-21(18-20)19-26-14-16-27(17-15-26)25(28)24-12-10-23(11-13-24)22-8-3-2-4-9-22;3-1(4)2(5)6/h2-13,18H,14-17,19H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUBRTFJJKCAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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